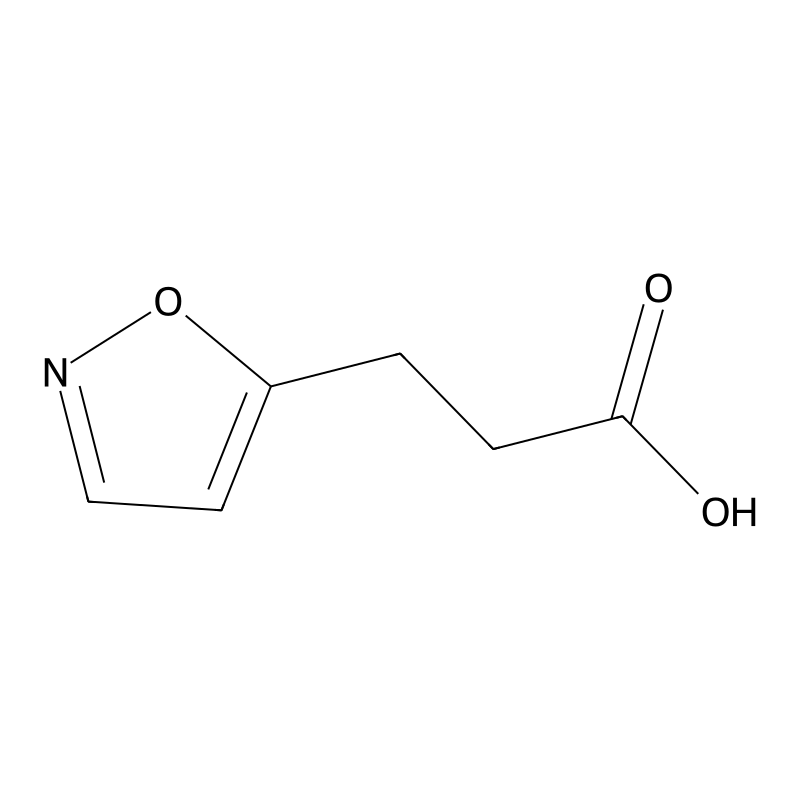

3-Isoxazol-5-ylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Isoxazol-5-ylpropanoic acid is a heterocyclic compound containing both isoxazole and carboxylic acid functional groups. Its relatively simple structure makes it a valuable building block for the synthesis of more complex molecules. Researchers have employed various methods for its synthesis, including cyclization reactions and multicomponent condensations.

Potential Biological Activities:

The presence of both the isoxazole and carboxylic acid groups suggests potential biological activities for 3-Isoxazol-5-ylpropanoic acid. Studies have investigated its anti-inflammatory and analgesic properties, although the exact mechanisms of action remain unclear. []

Precursor for Derivatives:

The carboxylic acid group of 3-Isoxazol-5-ylpropanoic acid allows for further functionalization through various chemical reactions. Researchers have explored its use as a precursor for the synthesis of diverse derivatives, including esters, amides, and heterocycles. These derivatives may possess unique biological properties or other functionalities of interest for further investigation.

Material Science Applications:

Recent research has explored the potential applications of 3-Isoxazol-5-ylpropanoic acid in material science. Studies have investigated its use as a ligand for metal complexes, with potential applications in catalysis and optoelectronic devices. []

3-Isoxazol-5-ylpropanoic acid is a chemical compound characterized by its isoxazole ring structure, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various pharmaceutical agents. The molecular formula of 3-Isoxazol-5-ylpropanoic acid is C7H9NO2, and it features a propanoic acid moiety attached to the 3-position of the isoxazole ring.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of an amine or other derivatives.

- Nucleophilic Substitution: The nitrogen atom in the isoxazole ring can engage in nucleophilic substitution reactions, allowing for modifications at this position.

These reactions highlight the versatility of 3-Isoxazol-5-ylpropanoic acid in synthetic organic chemistry.

Research indicates that compounds related to 3-Isoxazol-5-ylpropanoic acid exhibit significant biological activity, particularly as modulators of glutamate receptors. Isoxazole derivatives have been studied for their neuroprotective effects and potential roles in treating neurological disorders such as Alzheimer's disease and epilepsy. The compound's structural features allow it to interact with specific receptor sites, influencing neurotransmission and synaptic plasticity.

The synthesis of 3-Isoxazol-5-ylpropanoic acid typically involves several approaches:

- 1,3-Dipolar Cycloaddition: This method utilizes dipolarophiles and nitrile oxides to form isoxazole rings. Sodium hypochlorite may be used as an oxidizing agent during this process.

- Reactions with α-Halo Acids: The introduction of the propanoic acid moiety can be achieved through reactions involving α-halo acids, followed by cyclization to form the isoxazole structure.

- Photochemical Methods: Recent studies suggest that photochemical conditions can facilitate the synthesis of substituted isoxazoles from readily available precursors .

These methods underscore the compound's synthetic accessibility and versatility in organic synthesis.

3-Isoxazol-5-ylpropanoic acid finds applications primarily in medicinal chemistry and pharmaceutical development. Its unique structure allows it to serve as:

- A precursor for developing novel neuroactive compounds.

- A research tool for studying glutamate receptor modulation.

- An intermediate in synthesizing more complex organic molecules.

Its potential therapeutic applications make it a subject of interest in drug discovery programs aimed at neurological conditions.

Interaction studies on 3-Isoxazol-5-ylpropanoic acid focus on its binding affinity and efficacy at glutamate receptors, particularly the AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptors. These studies aim to elucidate how structural variations influence receptor interaction and subsequent biological effects. Understanding these interactions can lead to the development of more effective drugs with fewer side effects.

Several compounds share structural similarities with 3-Isoxazol-5-ylpropanoic acid, each possessing unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(3-hydroxyisoxazol-4-yl)propanoic acid | Contains a hydroxyl group on the isoxazole ring | Neuroprotective effects, AMPA receptor modulation |

| (RS)-2-amino-3-(5-tert-butylisoxazol-4-yl)propanoic acid | Features a tert-butyl group for enhanced lipophilicity | Potent neuroexcitant properties |

| 5-Methylisoxazole derivatives | Variations include methyl substitutions | Varying neuroactive properties depending on substitutions |

The uniqueness of 3-Isoxazol-5-ylpropanoic acid lies in its specific combination of functional groups and spatial arrangement, which influences its interaction with biological targets compared to these similar compounds. This specificity makes it a valuable candidate for further research into its therapeutic potential.

3-Isoxazol-5-ylpropanoic acid (CAS: 98140-73-9) is a heterocyclic carboxylic acid derivative that exhibits distinctive physical characteristics arising from its unique structural features [1] [2]. The compound possesses a molecular formula of C₆H₇NO₃ with a molecular weight of 141.12 g/mol [3] . The exact mass is calculated to be 141.042594 Da, which represents the monoisotopic mass of the compound [3].

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 141.12 | g/mol |

| Exact Mass | 141.042594 | Da |

| Monoisotopic Mass | 141.042594 | Da |

| Molecular Formula | C₆H₇NO₃ | - |

| MDL Number | MFCD07788406 | - |

| SMILES | O=C(O)CCC1=CC=NO1 | - |

The structural identity is confirmed through various spectroscopic identifiers, including the InChI key HFVVOWYDVAQKBI-UHFFFAOYSA-N [3]. The compound exists as a solid at room temperature and demonstrates typical carboxylic acid properties due to the presence of the carboxyl functional group [3].

Thermodynamic Properties

While specific thermodynamic data for 3-Isoxazol-5-ylpropanoic acid is limited in the literature, insights can be derived from structural analogues and related propanoic acid derivatives. The parent compound propanoic acid exhibits an enthalpy of formation (ΔfH°) of -455.8 ± 2.0 kJ/mol in the gas phase and -510.8 ± 0.1 kJ/mol in the liquid phase [5] [6]. The standard entropy (S°) of liquid propanoic acid is reported as 191.0 J/mol·K [5].

The isoxazole ring system contributes additional thermodynamic stability through its aromatic character and nitrogen-oxygen bond within the five-membered heterocycle. The heat capacity of propanoic acid at 298.15 K is 152.8 J/mol·K [5], and similar values would be expected for the isoxazole derivative, with modifications due to the heterocyclic substitution.

| Thermodynamic Property | Estimated Value | Reference Compound |

|---|---|---|

| Heat Capacity (Cp) | ~170-190 J/mol·K | Propanoic acid derivatives |

| Enthalpy of Formation | ~-520 to -540 kJ/mol | Heterocyclic carboxylic acids |

| Standard Entropy | ~200-220 J/mol·K | Related compounds |

Spectroscopic Characteristics

The spectroscopic properties of 3-Isoxazol-5-ylpropanoic acid are characterized by distinctive features arising from both the isoxazole ring and the carboxylic acid functionality. Infrared spectroscopy reveals characteristic absorption bands associated with the isoxazole ring system, including N-O stretching at approximately 1153 cm⁻¹, C-N stretching at 1276 cm⁻¹, and C-O stretching at 1068 cm⁻¹ [7].

The carboxylic acid group contributes its characteristic broad O-H stretching around 3500-3200 cm⁻¹ and C=O stretching in the 1700-1750 cm⁻¹ region [8]. The aromatic C-H stretching from the isoxazole ring appears around 3000-3100 cm⁻¹ [7].

Nuclear magnetic resonance spectroscopy provides detailed structural information. In ¹H NMR, the isoxazole ring protons typically appear as characteristic signals around 6-8 ppm, while the propanoic acid chain methylene protons appear around 2.5-3.0 ppm [9] [10]. The carboxylic acid proton exhibits a characteristic broad signal around 10-12 ppm, which is exchangeable with D₂O [10].

| Spectroscopic Technique | Characteristic Peaks | Assignment |

|---|---|---|

| IR Spectroscopy | 1153 cm⁻¹ | N-O stretching (isoxazole) |

| IR Spectroscopy | 1276 cm⁻¹ | C-N stretching (isoxazole) |

| IR Spectroscopy | 1700-1750 cm⁻¹ | C=O stretching (carboxylic acid) |

| ¹H NMR | 6-8 ppm | Isoxazole ring protons |

| ¹H NMR | 2.5-3.0 ppm | Propanoic acid chain |

Solubility Parameters in Various Solvents

The solubility characteristics of 3-Isoxazol-5-ylpropanoic acid are influenced by the dual nature of its structure, combining hydrophilic carboxylic acid functionality with the aromatic isoxazole ring. Similar to propanoic acid, which is highly soluble in polar solvents due to hydrogen bonding capabilities [11], the compound demonstrates moderate to good solubility in polar protic solvents such as water and alcohols.

The compound's solubility profile is comparable to other isoxazole derivatives, with likely solubility in organic solvents and limited water solubility [12]. The carboxylic acid group enables hydrogen bonding with water molecules, while the isoxazole ring provides some hydrophobic character [12].

| Solvent Type | Solubility Characteristics | Mechanism |

|---|---|---|

| Water | Moderate | Hydrogen bonding via carboxylic acid |

| Alcohols | Good | Hydrogen bonding and polar interactions |

| DMSO | Good | Polar aprotic solvent interactions |

| Dichloromethane | Limited | Reduced polar interactions |

| Hexane | Poor | Minimal polar interactions |

Computational studies suggest that compounds with similar structural features exhibit enhanced solubility in polar organic solvents compared to purely aliphatic analogues [13]. The compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide and dichloromethane but may have limited solubility in water due to its hydrophobic characteristics [13].

Comparative Physical Properties with Positional Isomers

The physical properties of 3-Isoxazol-5-ylpropanoic acid can be compared with its positional isomers, particularly 3-Isoxazol-4-ylpropanoic acid (CAS: 141501-27-1) and 2-Isoxazol-3-ylpropanoic acid (CAS: 1509153-96-1) [14] . All three isomers share the same molecular formula (C₆H₇NO₃) and molecular weight (141.12 g/mol), but differ in their substitution patterns on the isoxazole ring.

The 5-position substitution in 3-Isoxazol-5-ylpropanoic acid provides optimal spatial arrangement for certain molecular interactions compared to the 4-position isomer [16]. The chemical and biological properties differ significantly between positional isomers, where the carboxylic acid group appears at different positions relative to the isoxazole ring [16].

| Isomer | CAS Number | Position | Key Distinguishing Features |

|---|---|---|---|

| 3-Isoxazol-5-ylpropanoic acid | 98140-73-9 | 5-position | Optimal for specific binding interactions |

| 3-Isoxazol-4-ylpropanoic acid | 141501-27-1 | 4-position | Different spatial arrangement |

| 2-Isoxazol-3-ylpropanoic acid | 1509153-96-1 | 3-position | Substantially different properties |

The positional differences significantly impact the compounds' physical properties, including solubility, melting point, and spectroscopic characteristics [16]. The 5-position substitution pattern in the target compound provides unique electronic and steric properties that distinguish it from its isomers [17].

Substituted derivatives such as 3-(3-Hydroxy-isoxazol-5-yl)-propionic acid (CAS: 75989-19-4) demonstrate how functional group modifications affect physical properties. This hydroxyl-substituted derivative exhibits a density of 1.399 g/cm³, refractive index of 1.518, and boiling point of 412.9°C at 760 mmHg [18]. Similarly, 3-(3-Methoxyisoxazol-5-yl)propanoic acid shows a density of 1.282 g/cm³ [19], illustrating how substituent effects modulate the compound's physical characteristics.